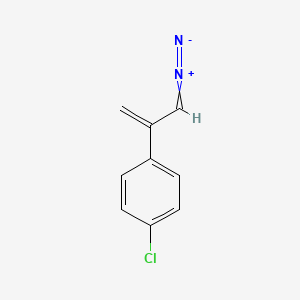
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a diazopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene typically involves the diazotization of an appropriate precursor. One common method is the reaction of 1-chloro-4-(3-aminoprop-1-en-2-yl)benzene with nitrous acid under acidic conditions to form the diazonium salt, which can then be isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the precursor amine is reacted with sodium nitrite and hydrochloric acid. The reaction is carefully controlled to ensure high yield and purity of the diazonium salt, which is then converted to the desired product .
化学反応の分析
Types of Reactions
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or dimethylamine in ethanol can be used.
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Nucleophilic Substitution: Products include phenols and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
科学的研究の応用
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein labeling due to its diazo group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene involves its diazo group, which can form reactive intermediates. These intermediates can interact with nucleophiles or electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
類似化合物との比較
Similar Compounds
1-Chloro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a diazopropenyl group.
1-Chloro-4-aminobenzene: Contains an amino group instead of a diazopropenyl group.
1-Chloro-4-methylbenzene: Contains a methyl group instead of a diazopropenyl group.
Uniqueness
The presence of both chlorine and diazopropenyl groups allows for diverse chemical transformations and interactions .
特性
CAS番号 |
57331-80-3 |
|---|---|
分子式 |
C9H7ClN2 |
分子量 |
178.62 g/mol |
IUPAC名 |
1-chloro-4-(3-diazoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H7ClN2/c1-7(6-12-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChIキー |
WLQVHIKLCIVMTC-UHFFFAOYSA-N |
正規SMILES |
C=C(C=[N+]=[N-])C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


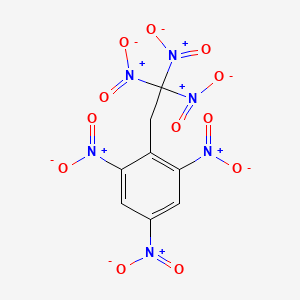
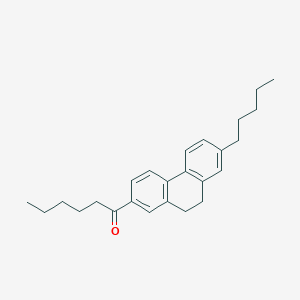
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
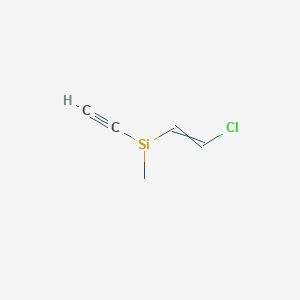
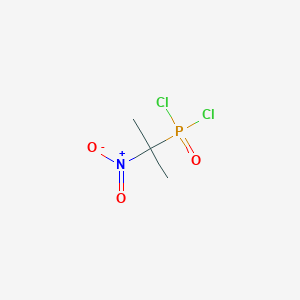
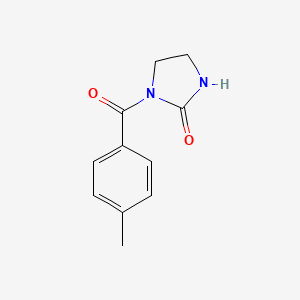

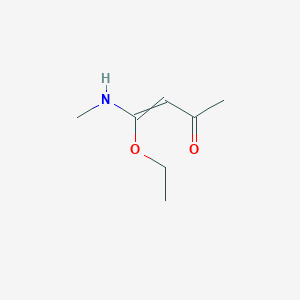
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
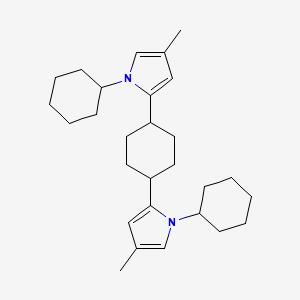
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
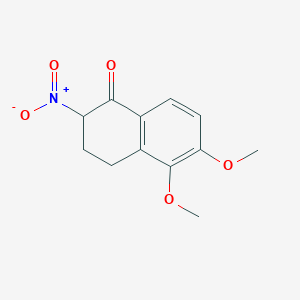
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
